(E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-4-methyl-N’-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methyl-N’-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours, leading to the formation of the desired hydrazone product. The product is then purified by recrystallization from ethanol to obtain it in a pure form .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-methyl-N’-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the hydrazone moiety.
Scientific Research Applications
(E)-4-methyl-N’-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of (E)-4-methyl-N’-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The nitrobenzylidene group can interact with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- (E)-4-Fluoro-N-(4-nitrobenzylidene)aniline
- (E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline
Uniqueness
(E)-4-methyl-N’-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of both a pyrazole ring and a carbohydrazide moiety, which are not commonly found together in similar compounds.
Properties
CAS No. |
1285535-00-3 |
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Molecular Formula |
C18H15N5O3 |
Molecular Weight |
349.35 |
IUPAC Name |
4-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O3/c1-12-16(14-5-3-2-4-6-14)20-21-17(12)18(24)22-19-11-13-7-9-15(10-8-13)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChI Key |
MTPOOMMCQVANEJ-YBFXNURJSA-N |
SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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